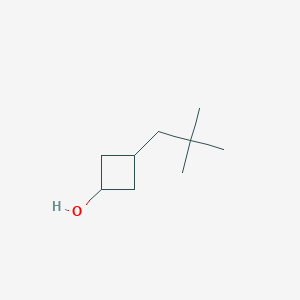

![molecular formula C12H11F4NO3 B2673377 Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 866050-44-4](/img/structure/B2673377.png)

Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate (MFPT) is a fluorinated organic compound that has been used in a variety of research applications. It is a versatile molecule with a wide range of potential uses in the laboratory, including in the synthesis of other compounds, as a ligand for binding studies, and as a reagent for various chemical reactions.

Scientific Research Applications

Aggregation-Induced Emission Sensors

A study by Xue et al. (2017) focused on the development of aggregation-induced emission nanofibers as dual sensors for detecting aromatic amine and acid vapor. These sensors, based on cyano-substituted vinylacridine derivatives, exhibited fluorescence enhancement during gelation, demonstrating their potential in sensitive and selective environmental monitoring (Xue et al., 2017).

Antiandrogen Activity Research

Research by Tucker et al. (1988) investigated the structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, revealing insights into the antiandrogen activity of these compounds. This study is crucial for understanding the molecular basis of antiandrogenic effects and for the development of new treatments for androgen-responsive diseases (Tucker et al., 1988).

Radiopharmaceutical Synthesis

Luo et al. (2019) described the automated synthesis of a radiopharmaceutical targeting sphingosine-1 phosphate receptor 1 (S1P1), highlighting the compound's potential in PET imaging for inflammatory diseases. This work demonstrates the compound's role in advancing diagnostic imaging and providing insights into disease mechanisms (Luo et al., 2019).

Novel Compound Synthesis

Kondratov et al. (2015) explored radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, leading to the synthesis of 3,3-difluoro-GABA. This research contributes to the synthetic chemistry field, offering new pathways for creating fluorinated organic compounds (Kondratov et al., 2015).

properties

IUPAC Name |

methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F4NO3/c1-20-10(18)6-9(17-11(19)12(14,15)16)7-4-2-3-5-8(7)13/h2-5,9H,6H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWLEVHHOHWDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1F)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

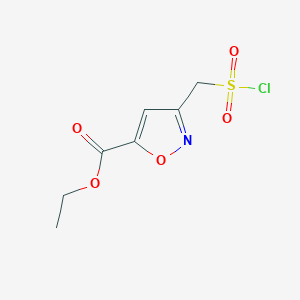

![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)

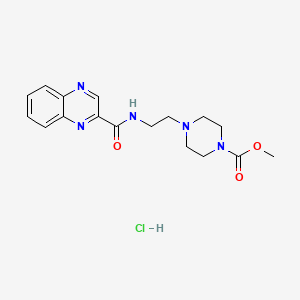

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2673297.png)

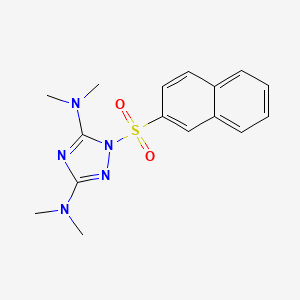

![Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2673299.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2673302.png)

![3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B2673305.png)

![(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde](/img/structure/B2673306.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2673310.png)

![3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene](/img/structure/B2673311.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2673314.png)

![(5E)-5-[(2E)-2-[1-[(E)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/no-structure.png)